molecular formula C10H24Cl2N2 B2722600 1-(2-Ethylbutyl)piperazine;dihydrochloride CAS No. 2460755-07-9

1-(2-Ethylbutyl)piperazine;dihydrochloride

Cat. No.: B2722600
CAS No.: 2460755-07-9
M. Wt: 243.22
InChI Key: VLWURIXUYVVIQY-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)piperazine dihydrochloride is a piperazine derivative characterized by a branched 2-ethylbutyl substituent at the N1-position of the piperazine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely explored for their roles as intermediates in drug synthesis and their affinity for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors .

Properties

IUPAC Name

1-(2-ethylbutyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-10(4-2)9-12-7-5-11-6-8-12;;/h10-11H,3-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWURIXUYVVIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Ethylbutyl)piperazine;dihydrochloride typically involves the reaction of 2-ethylbutylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form through the addition of hydrochloric acid .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and minimize production costs .

Chemical Reactions Analysis

1-(2-Ethylbutyl)piperazine;dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Ethylbutyl)piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the piperazine ring critically influences lipophilicity, bioavailability, and receptor binding. Key comparisons include:

Compound Name Substituent Key Structural Feature Lipophilicity (Predicted)
1-(2-Ethylbutyl)piperazine dihydrochloride 2-Ethylbutyl (branched alkyl) High lipophilicity due to alkyl chain High
1-(2-Methoxyphenyl)piperazine (MPP) 2-Methoxyphenyl (aryl) Polar methoxy group enhances solubility Moderate
1-(3-Chlorophenyl)piperazine (m-CPP) 3-Chlorophenyl (halogenated aryl) Electron-withdrawing Cl increases stability Moderate
1-(2-Phenylethyl)piperazine dihydrochloride Phenylethyl (aromatic alkyl) Combines aromatic and alkyl features Moderate-High

Pharmacological and Receptor Binding Profiles

Serotonin Receptor Interactions

  • 1-(2-Methoxyphenyl)piperazine (MPP) : Acts as a 5-HT1B receptor agonist, modulating sympathetic nerve activity and cardiovascular function .
  • m-CPP and TFMPP : 5-HT1B/1C agonists with locomotor-suppressant effects in rodents; m-CPP also exhibits anxiolytic properties .

Dopamine Receptor Affinity

Compounds like GBR 12783 dihydrochloride (), a dopamine reuptake inhibitor, highlight the role of lipophilic substituents in enhancing dopamine transporter binding. The 2-ethylbutyl group in the target compound may similarly favor dopamine receptor interactions over serotonergic pathways .

Biological Activity

1-(2-Ethylbutyl)piperazine;dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative with the following chemical structure:

  • Chemical Formula : C₁₁H₁₈Cl₂N₂
  • CAS Number : 2460755-07-9

The piperazine ring is a common structural motif in various biologically active compounds, contributing to their pharmacological properties.

The biological activity of piperazine derivatives, including this compound, can be attributed to several mechanisms:

  • Anticancer Activity : Piperazine derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines. For example, compounds containing piperazine moieties have demonstrated significant activity against lung cancer cells (A549) with IC₅₀ values ranging from 2.8 to 7.8 μM .
  • Anthelmintic Properties : The incorporation of piperazine in certain compounds has been linked to enhanced anthelmintic activity. Studies indicate that piperazine derivatives can effectively target parasitic infections by disrupting the neuromuscular function of helminths .
  • Neuroprotective Effects : Some studies suggest that piperazine derivatives may possess neuroprotective properties. Research on hybrid compounds combining piperazine with other pharmacophores has shown potential in alleviating symptoms associated with neurodegenerative diseases such as Parkinson's disease .

Anticancer Activity

A study investigated the effects of benzimidazole-piperazine hybrids on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis. The most active derivatives showed enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a promising avenue for cancer treatment .

Anthelmintic Efficacy

In a comparative study, a benzimidazole-piperazine derivative was tested against muscle larvae of Trichinella spiralis. The compound exhibited a mortality rate significantly higher than that of standard anthelmintics like albendazole (ABZ), showcasing its potential as an effective treatment for parasitic infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect IC₅₀/Effective Concentration Reference
AnticancerInhibition of A549 cell proliferation2.8 - 7.8 μM
AnthelminticMortality against T. spiralisSignificantly higher than ABZ
NeuroprotectiveAlleviation of Parkinson's symptomsNot specified

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